![molecular formula C12H13NO9S3 B12684436 1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- CAS No. 110845-57-3](/img/structure/B12684436.png)
1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with sulfonic acid, amino, and sulfooxyethyl groups. Its molecular formula is C12H13NO9S3 .
Vorbereitungsmethoden
The synthesis of 1-naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- typically involves multi-step organic reactions. One common synthetic route includes the sulfonation of naphthalene followed by nitration, reduction, and subsequent sulfonation and esterification steps. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including controlled temperatures, catalysts, and specific solvents .
Analyse Chemischer Reaktionen
1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions typically involve the amino group, converting it into different functional groups under specific conditions.
Substitution: The sulfonic acid and amino groups can participate in substitution reactions, often using reagents like halogens or alkylating agents.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: This compound is employed in biochemical assays and as a reagent in various biological experiments.
Industry: It is utilized in the production of specialty chemicals, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of 1-naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- involves its interaction with specific molecular targets. The sulfonic acid and amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The sulfooxyethyl group may also participate in esterification reactions, modifying the compound’s reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- can be compared with other naphthalenesulfonic acid derivatives, such as:
1-Naphthalenesulfonic acid, 4-amino-3-hydroxy-: This compound has a hydroxyl group instead of the sulfooxyethyl group, leading to different reactivity and applications.
2-Amino-1-naphthalenesulfonic acid: This compound has the amino group in a different position, affecting its chemical behavior and uses.
The unique combination of functional groups in 1-naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- makes it particularly valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
110845-57-3 |
|---|---|
Molekularformel |
C12H13NO9S3 |
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
7-amino-3-(2-sulfooxyethylsulfonyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C12H13NO9S3/c13-9-2-1-8-5-10(7-12(11(8)6-9)24(16,17)18)23(14,15)4-3-22-25(19,20)21/h1-2,5-7H,3-4,13H2,(H,16,17,18)(H,19,20,21) |
InChI-Schlüssel |
DWMQTTUISPICHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


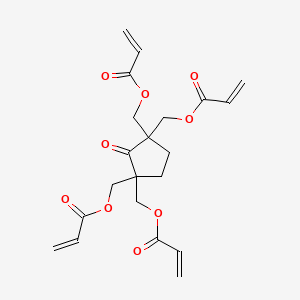
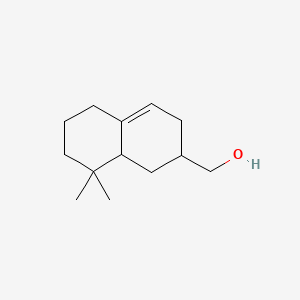

![Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12684369.png)
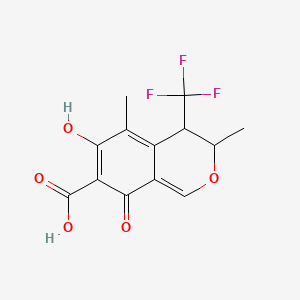
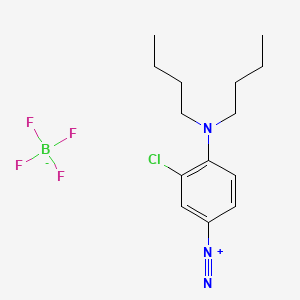
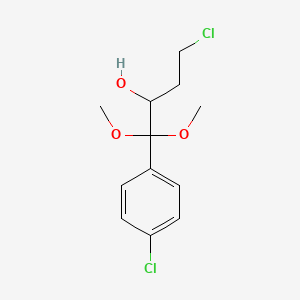
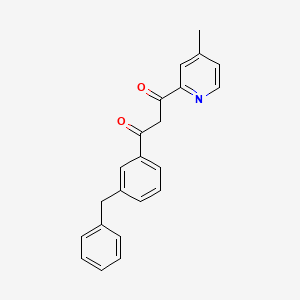
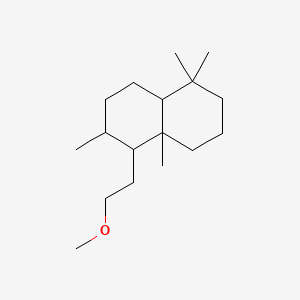
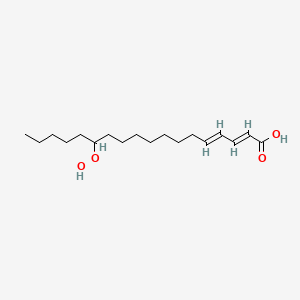
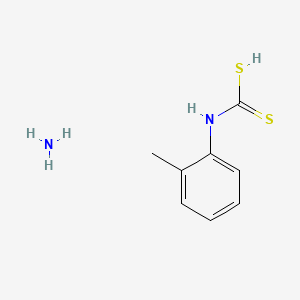

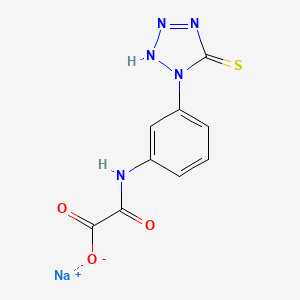
![2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12684447.png)
